Piperidine, 4-[(4-bromophenyl)phenylmethylene]-
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Overview
Description
Piperidine, 4-[(4-bromophenyl)phenylmethylene]- is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-[(4-bromophenyl)phenylmethylene] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[(4-bromophenyl)phenylmethylene]- typically involves the reaction of piperidine with 4-bromobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-[(4-bromophenyl)phenylmethylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 4-[(4-bromophenyl)phenylmethylene]- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: This compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly in cancer research.
Mechanism of Action
The mechanism of action of Piperidine, 4-[(4-bromophenyl)phenylmethylene]- involves its interaction with specific molecular targets. It is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells through caspase-dependent pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
4-(4-Bromophenyl)piperidine: Lacks the phenylmethylene group, making it less complex.
Uniqueness
Piperidine, 4-[(4-bromophenyl)phenylmethylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a valuable compound in medicinal chemistry and biological research.
Properties
CAS No. |
557795-45-6 |
---|---|
Molecular Formula |
C18H18BrN |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)-phenylmethylidene]piperidine |
InChI |
InChI=1S/C18H18BrN/c19-17-8-6-15(7-9-17)18(14-4-2-1-3-5-14)16-10-12-20-13-11-16/h1-9,20H,10-13H2 |
InChI Key |
NRRFYNHDQVKZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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